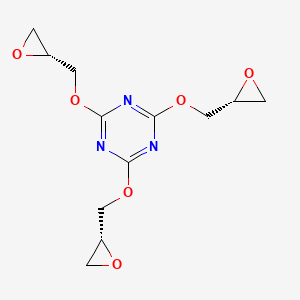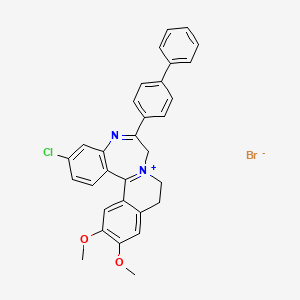
1-Cyclohexyl-1-methylethyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-methylethyl isobutyrate is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol. It is commonly used in the fragrance and flavor industry due to its distinctive fruity aroma . The compound is also known by its IUPAC name, 2-cyclohexylpropan-2-yl 2-methylpropanoate.
Preparation Methods
1-Cyclohexyl-1-methylethyl isobutyrate is typically synthesized through an esterification reaction. One common method involves reacting cyclohexanol with isobutyric acid in the presence of an acid catalyst . The reaction conditions are generally mild, and the process yields the desired ester product . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-1-methylethyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-Cyclohexyl-1-methylethyl isobutyrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s fruity aroma makes it useful in olfactory research and studies related to scent perception.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of fragrance-based therapies.
Industry: It is widely used in the fragrance and flavor industry to impart fruity scents to various products
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methylethyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its ester group can undergo hydrolysis in biological systems, releasing cyclohexanol and isobutyric acid, which may have their own biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-1-methylethyl isobutyrate can be compared with other esters such as:
Ethyl butyrate: Known for its pineapple-like aroma, ethyl butyrate is commonly used in the food and beverage industry.
Isoamyl acetate: With a banana-like scent, isoamyl acetate is used in flavorings and fragrances.
Methyl salicylate: Known for its wintergreen scent, methyl salicylate is used in topical analgesics and flavorings. What sets this compound apart is its unique cyclohexyl group, which imparts a distinctive fruity aroma that is different from the more common straight-chain esters.
Properties
CAS No. |
63574-03-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-cyclohexylpropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
LLHBKSLMOGXHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


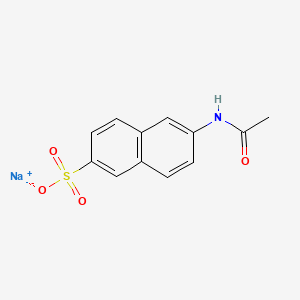
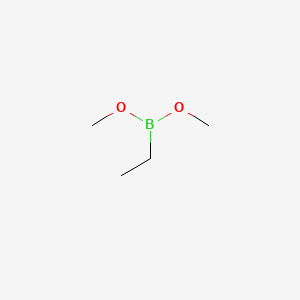
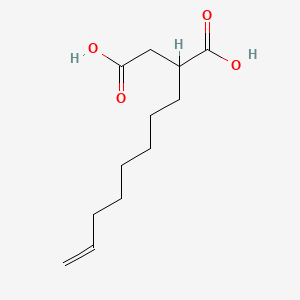
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
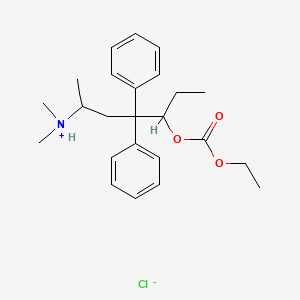
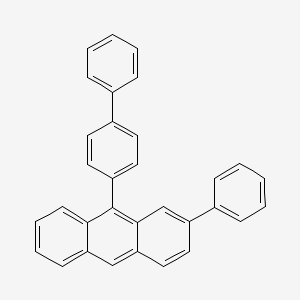
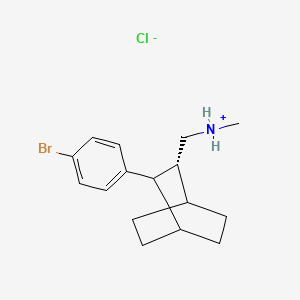


![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

